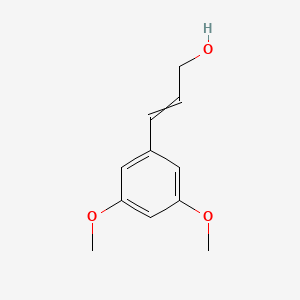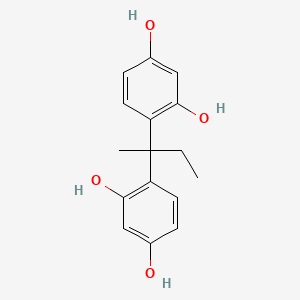
4,4'-(Butane-2,2-diyl)di(benzene-1,3-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is an organic compound with the molecular formula C16H18O2. It is a type of bisphenol, which is a class of chemical compounds known for their use in the production of polycarbonate plastics and epoxy resins . This compound is characterized by two phenol groups connected by a butane bridge at the 2,2 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) typically involves the condensation reaction of phenol with butane-2,2-dione under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the butane bridge between the two phenol groups .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually heated to a specific temperature to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects due to its structural similarity to other bisphenols.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can bind to estrogen receptors, mimicking the effects of natural hormones and potentially disrupting endocrine function.
Polymerization: Acts as a monomer in polymerization reactions, forming long chains of polycarbonate or epoxy resins through condensation reactions.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Propane-2,2-diyl)diphenol (Bisphenol A): Similar structure but with a propane bridge instead of a butane bridge.
4,4’-(Butane-2,2-diyl)diphenol: Similar structure but with different substitution patterns on the phenol rings.
Uniqueness: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is unique due to its specific butane bridge, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference can influence its reactivity, stability, and interaction with biological systems .
Eigenschaften
CAS-Nummer |
144425-90-1 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
4-[2-(2,4-dihydroxyphenyl)butan-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H18O4/c1-3-16(2,12-6-4-10(17)8-14(12)19)13-7-5-11(18)9-15(13)20/h4-9,17-20H,3H2,1-2H3 |
InChI-Schlüssel |
OGTNCEBHEZGNNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


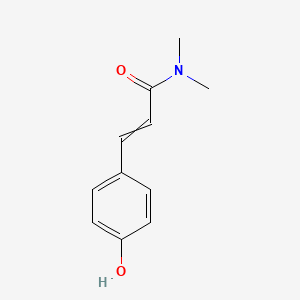
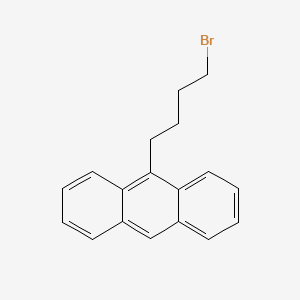
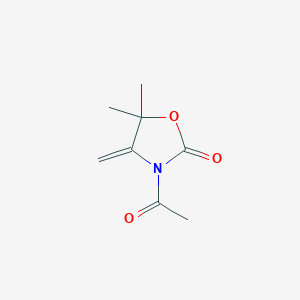
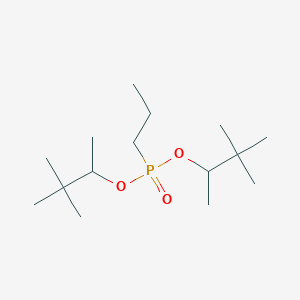

![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
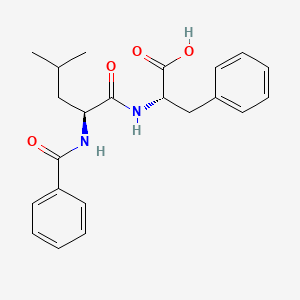
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)

